C15H11F3N2OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C15H11F3N2OS2: manitimus , is a chemical compound with the following properties:
Chemical Formula: this compound
Molecular Weight: 308.26 g/mol
Appearance: Gray-black powder
Solubility: Soluble in water and organic solvents
Toxicity: Low
Preparation Methods
Synthetic Routes: Manitimus can be synthesized by reacting manganese dioxide (MnO2) with concentrated nitric acid (HNO3). It’s essential to control the reaction conditions due to the strong oxidizing nature of concentrated nitric acid.
Industrial Production: Industrial production methods for manitimus are not widely documented, but research laboratories typically follow the synthetic route mentioned above.
Chemical Reactions Analysis
Types of Reactions: Manitimus undergoes various chemical reactions, including:
Oxidation: It can act as a donor of nitrogen oxides (NOx) in redox reactions.
Substitution: Manitimus may participate in substitution reactions, although specific examples are scarce.
Nitric Acid (HNO3): Used in the synthesis.
Organic Solvents: Used for solubility and reaction purposes.
Major Products: The major products formed during manitimus reactions depend on the specific reaction conditions and substrates. Further research is needed to provide detailed information.
Scientific Research Applications
Manitimus finds applications in various scientific fields:
Chemistry: As a reagent in redox reactions.
Biology: Limited research, but it may have biological applications.
Medicine: Investigate its potential as an immunosuppressive agent.
Industry: Used as a smoke generator for fire training and testing fire alarm systems.
Mechanism of Action
The exact mechanism by which manitimus exerts its effects remains an active area of research. It inhibits dehydroorotate dehydrogenase and acts as an effective immunosuppressive drug.
Comparison with Similar Compounds
Manitimus stands out due to its unique structure and potential applications. Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
Properties
Molecular Formula |
C15H11F3N2OS2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(1,3-thiazol-2-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H11F3N2OS2/c16-15(17,18)10-1-2-11-9(7-10)8-12(23-11)14(21)20-4-3-13-19-5-6-22-13/h1-2,5-8H,3-4H2,(H,20,21) |
InChI Key |
AHSCSMAXQKNSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.